molecular formula C14H18N2OS B494434 N-(1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 50591-73-6

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No. B494434
CAS RN: 50591-73-6
M. Wt: 262.37g/mol
InChI Key: SENHUAQKRFCQIJ-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of ADA is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. ADA also exhibits low cytotoxicity and high selectivity for cancer cells, making it a potential anticancer agent. However, ADA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, ADA has a relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research and development of ADA. One potential application is the development of ADA-based antiviral drugs for the treatment of influenza and other viral infections. Another potential application is the use of ADA as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, ADA has the potential to be used as a targeted anticancer agent for the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of ADA.

Scientific Research Applications

ADA has been the subject of numerous scientific studies due to its diverse pharmacological activities. It has been shown to exhibit potent antiviral, anticancer, and neuroprotective properties. ADA has been found to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus. In cancer research, ADA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Additionally, ADA has been found to protect against neurotoxicity induced by beta-amyloid peptides and other neurotoxic agents.

properties

IUPAC Name

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENHUAQKRFCQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-aminothiazole (6.1 g, 61 mmol) in 250 mL. of THF at 0° C. was added a solution of adamantane-1-carbonyl chloride (11 g, 55 mmol) in 25 mL of THF, followed by triethylamine (17 ml, 0.12 mol). The mixture was warmed to 65° C., stirred for 4 hours, and then allowed to cool to ambient temperature. The mixture was diluted with ethyl acetate and washed twice with water and brine. The aqueous washings were combined and extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 20-40% ethyl acetate/hexanes gradient) afforded 11 g (78%) of the title compound, 1H NMR (CDCl3, 300 MHz) δ ppm 1.68-1.85 (m, 6 H), 1.97 (d, J=3.1 Hz, 6 H), 2.12 (s, 3 H), 6.96 (d, J=3.7 Hz, 1 H), 7.44 (d, J=3.4 Hz, 1 H), 8.92 (s, 1H); MS (DCI/NH3) m/z 263 (M+H)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 2-aminothiazole (6.1 g, 61 mmol) in 250 mL of THF at 0° C. was added a solution of adamantane-1-carbonyl chloride (11 g, 55 mmol) in 25 mL of THF, followed by triethylamine (17 mL, 0.12 mol). The mixture was warmed to 65° C., stirred for 4 hours, and then allowed to cool to ambient temperature. The mixture was diluted with ethyl acetate and washed twice with water and brine. The aqueous washings were combined and extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 20-40% ethyl acetate/hexanes gradient) afforded 11 g (78%) of the title compound. 1H NMR (CDCl3, 300 MHz) δ ppm 1.68-1.85 (m, 6H), 1.97 (d, J=3.1 Hz, 6H), 2.12 (s, 3H), 6.96 (d, J=3.7 Hz, 1H), 7.44 (d, J=3.4 Hz, 1H), 8.92 (s, 1H); MS (DCI/NH3) m/z 263 (M+H)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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